3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione
Description
3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines.
Properties
IUPAC Name |
3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-10(20)15(11(2)21)23-17-13-8-14(12-6-4-3-5-7-12)22-16(13)18-9-19-17/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBUYEKTVAYUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
These methods would typically include the use of large-scale reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thioether linkage, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid
- 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid .
Uniqueness
What sets 3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione apart from similar compounds is its unique thioether linkage, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
